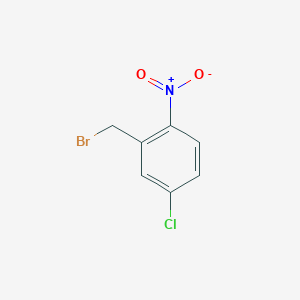

2-(Bromomethyl)-4-chloro-1-nitrobenzene

Vue d'ensemble

Description

2-(Bromomethyl)-4-chloro-1-nitrobenzene is a useful research compound. Its molecular formula is C7H5BrClNO2 and its molecular weight is 250.48 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(Bromomethyl)-4-chloro-1-nitrobenzene is an organic compound that has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H6BrClN2O2

- Molecular Weight : 233.49 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates, which may contribute to oxidative stress and cellular damage. This compound has been studied for its potential as an anticancer agent, with mechanisms involving:

- Induction of apoptosis in cancer cells.

- Inhibition of specific enzymes related to tumor growth.

- Generation of reactive oxygen species (ROS), leading to oxidative damage.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in antibiotic development. |

| Anticancer | Shown to inhibit the proliferation of certain cancer cell lines in vitro. |

| Cytotoxicity | Induces cytotoxic effects in human cell lines, suggesting a mechanism for cancer treatment. |

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of various nitrobenzene derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's efficacy was attributed to its structural features, which enhance membrane permeability and disrupt cellular functions.

Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines such as HeLa and MCF-7. Mechanistic investigations revealed that the compound activates caspase pathways leading to programmed cell death. Additionally, it was found to inhibit the activity of topoisomerase II, an enzyme critical for DNA replication and repair.

Cytotoxic Effects

Research published in toxicology journals highlighted the cytotoxic effects of this compound on normal human fibroblast cells. The compound exhibited dose-dependent toxicity, with higher concentrations resulting in increased cell death and oxidative stress markers.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparative analysis with similar compounds was performed:

| Compound | Antimicrobial Activity | Anticancer Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | High | High |

| 4-Chloro-1-nitrobenzene | Low | Moderate | Moderate |

| 3-Bromomethyl-5-chloro-1-nitrobenzene | High | Low | Low |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : CHBrClNO

- Molecular Weight : 250.48 g/mol

- Purity : Typically around 95%

The presence of the bromomethyl and nitro groups contributes to the compound's reactivity, making it suitable for various synthetic pathways.

Organic Synthesis Applications

2-(Bromomethyl)-4-chloro-1-nitrobenzene serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in numerous reactions, including:

- Nucleophilic Substitution Reactions : The bromomethyl group can be replaced by various nucleophiles, facilitating the synthesis of more complex organic molecules.

- Electrophilic Aromatic Substitution : The nitro group can activate the aromatic ring towards electrophilic substitution reactions, leading to the formation of substituted aromatic compounds.

Comparative Analysis of Reactivity

| Compound | Reactivity Type | Key Features |

|---|---|---|

| This compound | Nucleophilic Substitution | Bromomethyl group facilitates substitution |

| 4-Chloro-1-nitrobenzene | Electrophilic Aromatic Substitution | Nitro group enhances reactivity |

| 3-Bromomethyl-5-chloro-1-nitrobenzene | Similar to above | Structural variations affect reactivity |

Research indicates that this compound exhibits several biological activities that make it a candidate for pharmaceutical development:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism includes:

- Disruption of bacterial cell membranes.

- Inhibition of essential bacterial enzymes.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. Key findings include:

- Activation of caspase pathways leading to programmed cell death.

- Inhibition of topoisomerase II, crucial for DNA replication.

Cytotoxic Effects

Research has highlighted the cytotoxic effects of this compound on normal human fibroblast cells, indicating dose-dependent toxicity. Higher concentrations lead to increased oxidative stress markers.

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various nitrobenzene derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria, attributed to structural features enhancing membrane permeability.

Case Study 2: Anticancer Mechanisms

Research published in toxicology journals demonstrated that treatment with this compound resulted in significant apoptosis in cancer cells. The study focused on its mechanism involving oxidative stress and enzyme inhibition.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as a primary site for nucleophilic substitution (Sₙ2) due to its electrophilic nature. This reaction is pivotal for introducing diverse functional groups.

Common Reagents & Conditions:

-

Ammonia/Amines: Generate benzylamine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C.

-

Thiols: Form thioether linkages in the presence of NaH or K₂CO₃.

-

Alkoxides: Produce ethers under reflux conditions in ethanol.

Example Reaction:

Key Products:

| Product Class | Reagent | Yield (%) | Reference |

|---|---|---|---|

| 2-(Methoxymethyl)-4-chloro-1-nitrobenzene | Sodium methoxide | 78–85 | |

| 2-(Aminomethyl)-4-chloro-1-nitrobenzene | Ammonia (NH₃) | 65–72 |

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group (-NO₂) activates the aromatic ring for SₙAr reactions, particularly at the chloro-substituted position (para to nitro).

Mechanism:

-

Nitro group withdraws electron density, stabilizing the Meisenheimer intermediate.

-

Chloride leaves as a leaving group after nucleophilic attack .

Reagents & Conditions:

-

Sodium ethoxide (NaOEt): Replaces chloride with ethoxy groups at 100–120°C in DMSO .

-

Phenolates: Introduce aryloxy groups under similar conditions .

Example:

Key Data:

| Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Ethoxy derivative | 12 | 110 | 70 |

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) without affecting the bromomethyl group.

Reagents & Conditions:

-

Catalytic Hydrogenation: H₂ gas with Pd/C or Raney Ni at 50–60°C and 3–5 bar pressure.

Example:

Key Findings:

-

Catalytic hydrogenation achieves >90% conversion with Pd/C.

-

Fe/HCl yields are lower (~75%) due to competing side reactions .

Oxidation of the Bromomethyl Group

The bromomethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Reagents & Conditions:

-

KMnO₄/H₂SO₄: Converts -CH₂Br to -COOH in acidic aqueous medium at 100°C.

-

CrO₃/Acetic Acid: Alternative oxidant with comparable efficiency.

Example:

| Oxidizing Agent | Reaction Time (h) | Yield (%) |

|---|---|---|

| KMnO₄/H₂SO₄ | 6 | 82 |

| CrO₃/AcOH | 8 | 78 |

Elimination and Coupling Reactions

The bromomethyl group can participate in elimination or cross-coupling reactions.

a. Dehydrohalogenation:

-

Base: DBU or KOtBu in THF eliminates HBr, forming a benzylidene intermediate.

b. Suzuki Coupling:

Propriétés

IUPAC Name |

2-(bromomethyl)-4-chloro-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2/c8-4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAYQRXZTHPSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20497559 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31577-25-0 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20497559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.